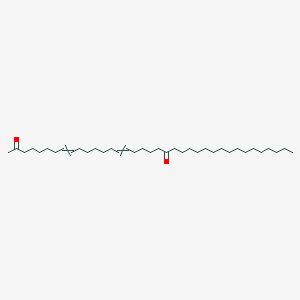![molecular formula C17H17NOS B14210959 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole CAS No. 820961-97-5](/img/structure/B14210959.png)
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the benzoxazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aryl aldehydes under solvent-free conditions at elevated temperatures, often catalyzed by phosphonium acidic ionic liquids . This method yields high purity and good yields of the desired benzoxazole derivatives.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and metal catalysts, enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Mécanisme D'action
The mechanism of action of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their cellular processes. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Phenylbenzoxazole: Lacks the sulfanyl and phenylbutan-2-yl groups.
2-Methylbenzoxazole: Contains a methyl group instead of the phenylbutan-2-yl moiety.
Uniqueness
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole is unique due to the presence of the sulfanyl group and the phenylbutan-2-yl moiety, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
820961-97-5 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-[(2R)-2-phenylbutan-2-yl]sulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C17H17NOS/c1-3-17(2,13-9-5-4-6-10-13)20-16-18-14-11-7-8-12-15(14)19-16/h4-12H,3H2,1-2H3/t17-/m1/s1 |
Clé InChI |
DGLWQPMYHCKQMP-QGZVFWFLSA-N |
SMILES isomérique |
CC[C@](C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3O2 |
SMILES canonique |
CCC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
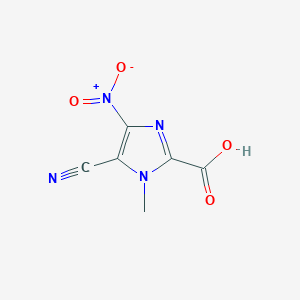
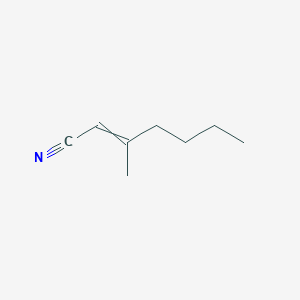
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
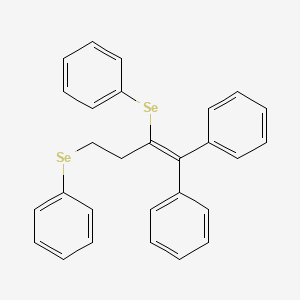
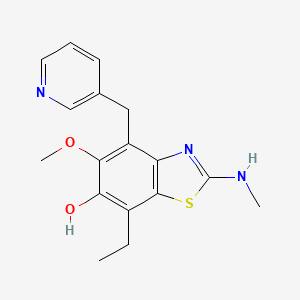
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)

![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)

![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
